

# Tofacitinib-13C3: A Technical Guide for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tofacitinib-13C3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tofacitinib-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines supplier information, key chemical properties, quality control specifications, and detailed experimental protocols for its use in research, particularly in pharmacokinetic and bioanalytical studies.

## Introduction to Tofacitinib and the Role of Tofacitinib-13C3

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. By modulating the JAK-STAT signaling pathway, Tofacitinib effectively reduces the inflammatory response, making it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Accurate measurement of Tofacitinib concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. **Tofacitinib-13C3**, a stable isotope-labeled analog of Tofacitinib, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

## Supplier and Chemical Information

A number of reputable suppliers provide **Tofacitinib-13C3** for research purposes. The following tables summarize key information regarding available forms, suppliers, and chemical properties.

Table 1: Supplier Information for **Tofacitinib-13C3**

Supplier	Product Name(s)	Notes
MedchemExpress	Tofacitinib-13C3, Tasocitinib-13C3	For research use only.
Simson Pharma	Tofacitinib-13C3, Tofacitinib-13C3,15N	Accompanied by a Certificate of Analysis.
Acanthus Research	Tofacitinib-13C3,15N	Stable isotope-labeled reference standards.
Cleartsynth	Tofacitinib 13C3	Intended for use as an internal standard for GC- or LC-MS.
Aquigen Bio Sciences	Tofacitinib 13C3	High-quality reference standard with comprehensive characterization data.
Pharmaffiliates	Tofacitinib 13C3	Category: stable isotopes, pharmaceutical standards.

Table 2: Chemical Properties of **Tofacitinib-13C3**

Property	Value	Source
Molecular Formula	C <sub>13</sub> <sup>13</sup> C <sub>3</sub> H <sub>20</sub> N <sub>6</sub> O	[3]
Molecular Weight	315.35 g/mol	[3]
Appearance	Pale powder	
Storage	2-8°C Refrigerator	
Solubility	Soluble in DMSO (up to 100 mg/ml) or in Ethanol (up to 100 mg/ml)	

## Quality Control Specifications

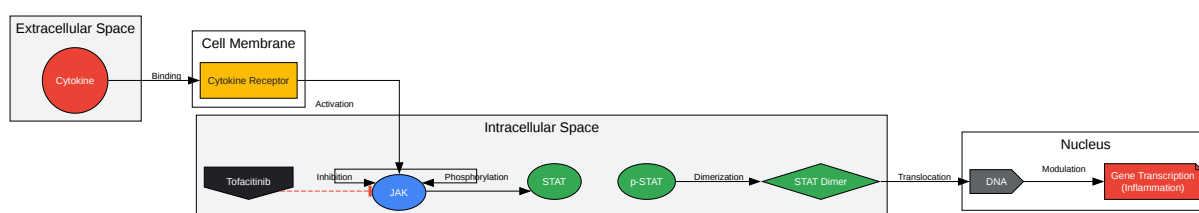
While specific Certificates of Analysis were not publicly available, the following table represents typical quality control specifications for research-grade **Tofacitinib-13C3** based on supplier information and research articles. Researchers should always refer to the supplier-specific Certificate of Analysis for detailed lot-specific data.

Table 3: Representative Quality Control Specifications

Parameter	Specification
Purity (by HPLC/UPLC)	≥98%
Isotopic Purity ( <sup>13</sup> C)	≥99%
Chemical Identity	Confirmed by <sup>1</sup> H-NMR, <sup>13</sup> C-NMR, and Mass Spectrometry
Residual Solvents	Within acceptable limits (e.g., <0.5%)
Water Content (by Karl Fischer)	<1.0%

## Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] This inhibition disrupts the signaling cascade of numerous cytokines and growth factors that are pivotal in immune cell function and inflammation. The diagram below illustrates the JAK-STAT pathway and the point of intervention by Tofacitinib.



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Figure 1. Tofacitinib inhibits the JAK-STAT signaling pathway.

## Experimental Protocols

**Tofacitinib-13C3** is primarily used as an internal standard in LC-MS/MS assays for the quantification of Tofacitinib in biological matrices such as human plasma. Below are detailed methodologies adapted from published research.

## Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method for the rapid and sensitive quantification of Tofacitinib in human plasma.

Materials:

- Tofacitinib reference standard
- **Tofacitinib-13C3,15N** (as internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Methyl-tert butyl ether (MTBE)
- Water (UPLC grade)

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

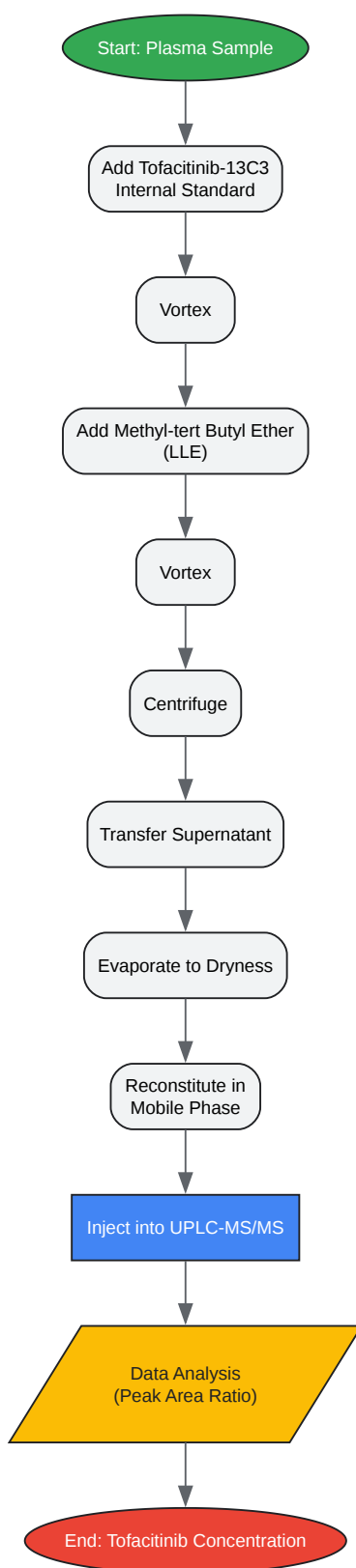
Procedure:

- Preparation of Stock and Working Solutions:
  - Prepare stock solutions of Tofacitinib and **Tofacitinib-13C3,15N** in methanol at a concentration of 1 mg/mL.
  - Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the Tofacitinib stock solution with a 50:50 mixture of acetonitrile and water.
  - Prepare a working solution of the internal standard (**Tofacitinib-13C3,15N**) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
- Sample Preparation (Liquid-Liquid Extraction):
  - To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

- Vortex for 30 seconds.
- Add 1 mL of methyl-tert butyl ether.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- UPLC-MS/MS Analysis:
  - UPLC Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
  - Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 µL
  - MS/MS Detection: Positive electrospray ionization mode
  - MRM Transitions:
    - Tofacitinib: m/z 313.3 → 149.2
    - **Tofacitinib-13C3,15N**: m/z 317.4 → 149.2

#### Data Analysis:

- Quantify Tofacitinib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

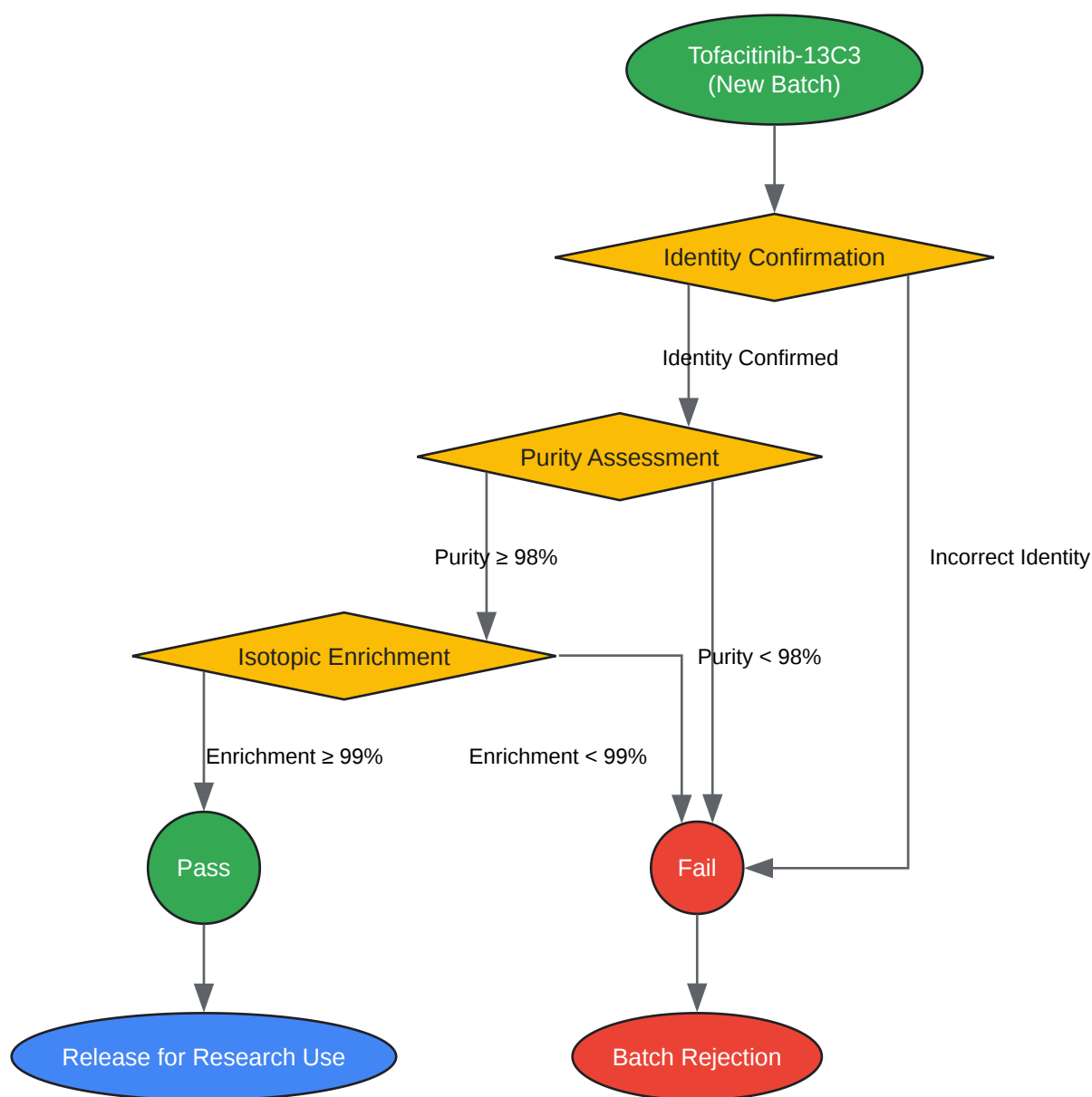


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Figure 2. Workflow for sample preparation and analysis.

## Logical Relationships in Quality Control

The quality and reliability of **Tofacitinib-13C3** as an internal standard are paramount for accurate bioanalytical results. The following diagram illustrates the logical flow of quality control testing to ensure the identity, purity, and stability of the material.



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Figure 3. Logical flow of quality control testing.

## Conclusion



**Tofacitinib-13C3** is an indispensable tool for researchers and drug development professionals working with Tofacitinib. Its use as an internal standard in mass spectrometry-based assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. This guide has provided a comprehensive overview of supplier information, technical data, and experimental considerations to facilitate its effective use in a research setting. For optimal results, it is crucial to obtain a lot-specific Certificate of Analysis from the supplier and to follow validated analytical methods.

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